molecular formula C10H17NO B571813 2-Azaspiro[5.5]undecan-1-one CAS No. 1215295-79-6

2-Azaspiro[5.5]undecan-1-one

Cat. No. B571813
M. Wt: 167.252
InChI Key: KNPLIBPLMPTEQW-UHFFFAOYSA-N
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Description

2-Azaspiro[5.5]undecan-1-one is a chemical compound with the molecular formula C10H17NO . It has a molecular weight of 167.25 .


Molecular Structure Analysis

The InChI code for 2-Azaspiro[5.5]undecan-1-one is 1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) . This indicates the presence of a spirocyclic structure with a nitrogen atom.


Physical And Chemical Properties Analysis

2-Azaspiro[5.5]undecan-1-one is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

1. Bioactivity and Synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds

  • Application Summary : This compound is used in the treatment of various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders .
  • Methods of Application : The synthesis of these compounds involves the fusion of arene rings at positions 4 and 5 of the diazaspiro core. A common feature of these bioactive compounds is the presence of a carbonyl at position 2 .
  • Results or Outcomes : The biological activity of these compounds is arranged by the type of disorder treated. The compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are presented and discussed .

2. Synthesis of Antibiotic Ciprofloxacin Derivatives

  • Application Summary : Derivatives of 1-oxa-9-azaspiro[5.5]undecane, which is structurally similar to 2-Azaspiro[5.5]undecan-1-one, were used to synthesize derivatives of the antibiotic ciprofloxacin.
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1-oxa-9-azaspiro[5.5]undecane derivatives.
  • Results or Outcomes : These ciprofloxacin derivatives displayed activity against certain bacterial strains.

3. Synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds

  • Application Summary : This compound is used in the treatment of various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders .
  • Methods of Application : The synthesis of these compounds involves the fusion of arene rings at positions 4 and 5 of the diazaspiro core. A common feature of these bioactive compounds is the presence of a carbonyl at position 2 .
  • Results or Outcomes : The biological activity of these compounds is arranged by the type of disorder treated. The compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are presented and discussed .

4. Development of METTL3/METTL14 Inhibitors

  • Application Summary : The METTL3/METTL14 complex plays roles in several cancer types, type 2 diabetes, heart failure, and viral infections. Thus, it is an attractive target for small molecules .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1,9-diazaspiro[5.5]undecane derivatives .
  • Results or Outcomes : The development of chemical probes with single-digit nanomolar potency against METTL3, selectivity against METTL16 and against non-m6A RNA methyltransferases, favorable ADME properties, and submicromolar m6A/A reduction in a leukemia cell line .

5. ACC Inhibition

  • Application Summary : A substituted urea containing the 4,5-benzene-fused 1,9-diazaspiro-[5.5]undecan-2-one moiety was examined as one of the possible antagonists for ACC inhibition .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of a substituted urea containing the 4,5-benzene-fused 1,9-diazaspiro-[5.5]undecan-2-one moiety .

6. METTL3/METTL14 Inhibition

  • Application Summary : The METTL3/METTL14 complex plays roles in several cancer types, type 2 diabetes, heart failure, and viral infections. Thus, it is an attractive target for small molecules .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 1,9-diazaspiro[5.5]undecane derivatives .
  • Results or Outcomes : The development of chemical probes with single-digit nanomolar potency against METTL3, selectivity against METTL16 and against non-m6A RNA methyltransferases, favorable ADME properties, and submicromolar m6A/A reduction in a leukemia cell line .

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-azaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLIBPLMPTEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308667
Record name 2-Azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[5.5]undecan-1-one

CAS RN

1215295-79-6
Record name 2-Azaspiro[5.5]undecan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
J Yang, Y Park, S Yang, G Lee, MW Ha… - The Journal of …, 2021 - ACS Publications
Many optically active 2-azaspirocyclic structures have frequently been found in biologically active natural products. In particular, Nitraria alkaloids, (+)-nitramine, (+)-isonitramine, (−)-…
Number of citations: 6 pubs.acs.org
AJ Nocket, Y Feng, SM Weinreb - The Journal of Organic …, 2015 - ACS Publications
A strategy has been developed that culminated in a stereoselective total synthesis of the tetracyclic antimalarial Myrioneuron alkaloid myrioneurinol. The synthesis relies on three highly …
Number of citations: 22 pubs.acs.org
F Wu - 2019 - search.proquest.com
Vicinal amino alcohols are structures commonly found in pharmaceutically relevant compounds and natural products, as well as synthetic targets such as ligands and chiral auxiliaries. …
Number of citations: 3 search.proquest.com
SJP Ariyarathna - 2021 - search.proquest.com
Nitrogen (N)-containing heterocycles occupy an exclusive position as common fragments in pharmaceuticals, agrochemicals, and bioactive natural products. Development of chemical …
Number of citations: 2 search.proquest.com
S Kotha, AC Deb, K Lahiri, E Manivannan - Synthesis, 2009 - thieme-connect.com
The design and synthesis of spirocycles is a challenging task because it involves the creation of a quaternary center, which itself is considered to be one of the most difficult tasks among …
Number of citations: 216 www.thieme-connect.com
VD Gvozdev, KN Shavrin, OM Nefedov - Russian Chemical Bulletin, 2019 - Springer
3,3-Disubstituted piperidin-2-ones were obtained by alkylation of carboxylic acid esters with 1-(3-halopropyl)-2,5-dimethylpyrroles using lithium diisopropylamide as a base followed by …
Number of citations: 2 link.springer.com
X Wang - 2005 - search.proquest.com
Extension of the intramolecular coupling between a cyclohexadiene-Fe (CO) 3 moiety and pendant olefins to make δ-lactam derivatives was investigated. δ-Lactams were found more …
Number of citations: 2 search.proquest.com

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